8-Chloro-2-methyl-1,5-naphthyridine
Overview
Description
8-Chloro-2-methyl-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by the presence of a chlorine atom at the 8th position and a methyl group at the 2nd position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-methyl-1,5-naphthyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of primary aromatic amines with β-ketoesters, followed by cyclization and chlorination steps . For instance, the reaction of 2-methyl-1,5-naphthyridine-2(1H)-one with phosphorus oxychloride yields the desired 8-chloro derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-methyl-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted naphthyridines can be formed.
Oxidation Products: Oxidized derivatives may include naphthyridine N-oxides.
Reduction Products: Reduced derivatives may include dihydro-naphthyridines.
Scientific Research Applications
8-Chloro-2-methyl-1,5-naphthyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Chloro-2-methyl-1,5-naphthyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to DNA, thereby affecting cellular processes . The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
- 2-Chloro-1,5-naphthyridine
- 8-Methyl-1,5-naphthyridine
- 2,8-Dichloro-1,5-naphthyridine
Comparison: 8-Chloro-2-methyl-1,5-naphthyridine is unique due to the specific positioning of the chlorine and methyl groups, which can significantly influence its reactivity and biological activity compared to other naphthyridine derivatives . For example, the presence of the chlorine atom at the 8th position may enhance its antimicrobial properties, while the methyl group at the 2nd position can affect its solubility and interaction with biological targets .
Properties
IUPAC Name |
8-chloro-2-methyl-1,5-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-8-9(12-6)7(10)4-5-11-8/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHHDIKBFBPFHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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